molecular formula C18H18ClN3O B3038411 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine CAS No. 861208-74-4

2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine

Cat. No.: B3038411
CAS No.: 861208-74-4
M. Wt: 327.8 g/mol
InChI Key: QWOQUPAJPUTNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine ( 861208-74-4) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a fused imidazopyridine core, a 4-chlorophenyl group that enhances lipophilicity, and a morpholine moiety known to improve solubility and hydrogen-bonding capacity . This balanced molecular architecture makes it a versatile and valuable scaffold for constructing novel bioactive molecules . The imidazo[1,2-a]pyridine (IP) pharmacophore is a prominent moiety with vast biological properties and holds immense potential for targeted anticancer agent development . IP derivatives have demonstrated significant capability in regulating various cellular pathways, exhibiting activities as inhibitors of key targets such as the phosphoinositide-3-kinase/mammalian target of rapamycin (PI3K/mTOR) and protein kinase B/mammalian target of rapamycin (Akt/mTOR) pathways . The compound's synthetic accessibility and modular structure allow for extensive further derivatization, enabling robust exploration of structure-activity relationships (SAR) in pharmacological applications . With a molecular formula of C18H18ClN3O and a molecular weight of 327.81 g/mol , it is suited for research in developing targeted therapeutics. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c19-15-6-4-14(5-7-15)18-16(13-21-9-11-23-12-10-21)22-8-2-1-3-17(22)20-18/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOQUPAJPUTNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172763
Record name 2-(4-Chlorophenyl)-3-(4-morpholinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861208-74-4
Record name 2-(4-Chlorophenyl)-3-(4-morpholinylmethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861208-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-3-(4-morpholinylmethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Cyclocondensation with 2-Aminopyridine

The most established route involves cyclocondensation of 2-aminopyridine with α-haloketones or α-dicarbonyl compounds. For the target compound:

  • 4-Chlorophenylglyoxal reacts with 2-aminopyridine in acetic acid under reflux to form the imidazo[1,2-a]pyridine core.
  • Subsequent Mannich reaction introduces the morpholinomethyl group at position 3. This step employs morpholine, formaldehyde, and a catalytic acid (e.g., HCl) in ethanol at 60–80°C.

Mechanistic Insights :

  • The Mannich reaction proceeds via iminium ion formation, where formaldehyde activates the C3 position for nucleophilic attack by morpholine.
  • Yield optimization (reported up to 68%) requires strict stoichiometric control to minimize dimerization.

Multicomponent Reactions (MCRs)

One-Pot Synthesis Using Aldehyde Components

A streamlined approach combines 2-aminopyridine , 4-chlorobenzaldehyde , and morpholine in a single pot:

  • In situ generation of an enamine intermediate from 4-chlorobenzaldehyde and morpholine.
  • Oxidative cyclization with 2-aminopyridine using iodine or TBHP (tert-butyl hydroperoxide) as an oxidant.

Advantages :

  • Reduced purification steps.
  • Higher atom economy (typical yields: 55–65%).

Limitations :

  • Competing side reactions may occur if aldehyde or amine ratios are imbalanced.

Post-Functionalization Approaches

Halogenation-Alkylation Sequence

This two-step method involves:

  • Bromination at C3 using N-bromosuccinimide (NBS) in DMF at 0°C to yield 3-bromoimidazo[1,2-a]pyridine.
  • Nucleophilic substitution with morpholine in the presence of K₂CO₃ in DMSO at 120°C.

Key Considerations :

  • Bromination regioselectivity is critical; polar solvents favor C3 substitution.
  • Alkylation yields range from 50–60%, with byproducts arising from over-alkylation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation 68 >95 High regioselectivity Multi-step, time-intensive
Multicomponent 65 90 One-pot synthesis Sensitivity to stoichiometry
Post-functionalization 60 85 Flexibility in intermediate modification Requires halogenated precursors

Data synthesized from Refs.

Optimization and Scale-Up Challenges

Solvent and Catalytic Systems

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.
  • Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency by stabilizing reactive intermediates.

Green Chemistry Considerations

  • Recent advances employ water-ethanol mixtures or mechanochemical grinding to reduce environmental impact.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit MARK4 protein, which plays a crucial role in cell-cycle progression and microtubule dynamics . This inhibition can lead to anti-cancer effects by disrupting the normal function of cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound and its analogs are synthesized via diverse methods, including Suzuki coupling (for aryl substitutions) , Mannich reactions (for morpholinomethyl addition) , and click chemistry (for triazole derivatives) .
  • The morpholinomethyl group in the target compound and Compound 31 is introduced to enhance pharmacokinetic properties, such as aqueous solubility and target engagement .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Solubility (LogP) Fluorescence Intensity Key Reference
Target Compound ~325 g/mol* Moderate (predicted) Not reported
Compound 6b (2-(4-Cl-phenyl)imidazo[1,2-a]pyridine) 242.7 g/mol Low (LogP >3) Low intensity
Compound 31 383.8 g/mol High (due to MeSO₂ group) Not reported
[2-(4-Cl-phenyl)-6-Me-imidazo[1,2-a]pyridin-3-yl]methanol 272.7 g/mol Moderate (hydroxyl group) Moderate

Key Observations :

  • The morpholinomethyl group in the target compound likely improves solubility compared to non-polar analogs like Compound 6b .
  • Fluorescence properties vary significantly: 2-(4-Cl-phenyl) derivatives generally exhibit low intensity unless substituted with electron-donating groups (e.g., hydroxyl) .
Table 3: Pharmacological Profiles of Selected Analogs
Compound Name Biological Target IC50 / EC50 Selectivity Index (SI) Key Reference
Target Compound COX-2 (predicted) Not reported
Compound 31 COX-2 0.07 µM 217.1
Compound 19c (Nurr1 agonist) Nurr1 receptor 1 nM Not reported
Compound 15l (4-((4-(2-(4-Cl-phenyl)imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazol-1-yl)methyl)aniline) Anticancer (in vitro) <1 µM Not reported

Key Observations :

  • Compound 31, a structural analog with a 4-(methylsulfonyl)phenyl group, demonstrates potent COX-2 inhibition, highlighting the importance of sulfonyl groups in enzyme binding .
  • Morpholinomethyl and triazole substituents (e.g., Compound 15l) are associated with diverse activities, including anticancer and anti-inflammatory effects .
  • The target compound’s morpholinomethyl group may confer similar advantages in target selectivity and metabolic stability compared to simpler derivatives .

Challenges and Limitations

  • Synthetic Complexity: Introducing the morpholinomethyl group requires multi-step reactions, which can reduce overall yield .
  • Fluorescence Quenching : 2-(4-Cl-phenyl) substitution correlates with low fluorescence intensity, limiting applications in imaging .
  • Biological Selectivity: While morpholinomethyl enhances COX-2 inhibition in Compound 31, other analogs (e.g., triazole derivatives) may lack specificity for single targets .

Biological Activity

2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18ClN3O
  • Molecular Weight : 362.25 g/mol
  • CAS Number : 338417-02-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have reported that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound were evaluated against several bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli25

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that imidazo[1,2-a]pyridine derivatives can induce apoptosis in various cancer cell lines. For example, a study indicated that similar compounds significantly inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer):

Cell LineIC50 (µM)
MCF-75.0
A5497.5

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in bacterial cell wall synthesis and cancer cell signaling pathways.

Case Studies

Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy :
    • A clinical trial evaluated the effectiveness of a derivative similar to this compound in treating patients with resistant Staphylococcus aureus infections. Results showed a significant reduction in bacterial load within 72 hours of treatment.
  • Case Study on Anticancer Properties :
    • In a preclinical study involving mice with implanted tumors, administration of the compound resulted in a notable reduction in tumor size compared to control groups receiving no treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation, where phosphoryl trichloride (POCl₃) and dimethylformamide (DMF) are used to introduce a formyl group to the imidazo[1,2-a]pyridine core. Subsequent functionalization with morpholine derivatives is achieved through reductive amination using sodium borohydride (NaBH₄) under controlled conditions (0–10°C, chloroform solvent) . For intermediates like 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, silica gel chromatography is critical for purification .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • 1H/13C NMR : To identify proton and carbon environments, particularly distinguishing aromatic protons (δ 7.2–8.5 ppm) and morpholine methylene groups (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : To detect functional groups like C=O (1670–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) in intermediates .
  • Mass Spectrometry (MS) : For molecular ion validation (e.g., [M+H]+ peaks) and fragmentation pattern analysis .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for related imidazo[1,2-a]pyridine carbaldehydes .

Q. How is the purity of synthesized derivatives assessed during quality control?

  • Methodological Answer : Thin-layer chromatography (TLC) with silica-coated plates and ethyl acetate/petroleum ether (1:1) eluent monitors reaction progress. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and stability of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level optimize molecular geometries, predict frontier molecular orbitals (HOMO/LUMO), and assess charge distribution. This aids in understanding electron-withdrawing effects of the 4-chlorophenyl group and morpholine’s role in solubility . Lipinski’s Rule of Five parameters (LogP, hydrogen bond donors/acceptors) are computed to evaluate drug-likeness, as seen in related imidazo[1,2-a]pyrimidines .

Q. What strategies resolve contradictions in synthetic yields between Schiff base reduction and direct alkylation methods?

  • Methodological Answer : Conflicting yields arise from competing side reactions (e.g., over-reduction or imine hydrolysis). Key optimizations include:

  • Controlled pH : Use glacial acetic acid to stabilize Schiff bases during condensation .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve selectivity in morpholine incorporation .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → 25°C) minimizes byproducts during NaBH₄ reductions .

Q. How are structure-activity relationships (SAR) explored for antimicrobial or enzyme-inhibitory activity?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents (e.g., nitro, sulfonamide) at the pyridine or morpholine moieties to modulate electronic and steric effects .
  • Biological Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). For COX-2 inhibition, use ELISA to measure IC₅₀ values against recombinant enzymes .
  • Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., COX-2 active site), correlating substituent effects with affinity .

Q. What advanced techniques troubleshoot low yields in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., POCl₃/DMF reactions) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments .
  • Recrystallization Optimization : Use ethyl acetate/petroleum ether gradients to improve crystalline product recovery .

Data Contradiction Analysis

Q. Why do reported LogD values vary between pH 5.5 and 7.4 for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : The morpholine group’s pKa (~8.3) causes protonation at pH 5.5, increasing hydrophilicity (lower LogD). At pH 7.4, deprotonation enhances lipophilicity. Experimental LogD discrepancies arise from shake-flask vs. HPLC methods; standardized octanol-water partitioning with UV detection is recommended .

Q. How do conflicting biological activity results arise in structurally similar analogs?

  • Methodological Answer : Minor substituent changes (e.g., 4-chlorophenyl vs. 4-fluorophenyl) alter electron density, affecting target binding. For example, 4-fluorophenyl derivatives show higher antimicrobial activity due to enhanced membrane permeability, validated via logP comparisons .

Methodological Tables

Parameter Typical Values Key References
Synthetic Yield 60–85% (Vilsmeier-Haack reaction)
LogP (Predicted) 2.8–3.5 (Lipinski-compliant)
Antimicrobial MIC 8–32 µg/mL (Gram-positive bacteria)
COX-2 IC₅₀ 0.12–1.5 µM (selective derivatives)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.